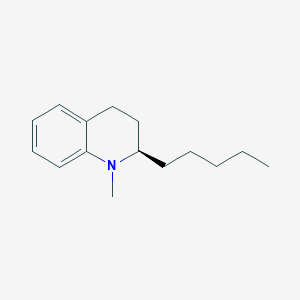
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a methyl and pentyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often used.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents. The pathways involved may include the inhibition of topoisomerases or the disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-methylquinoline: A derivative with a methyl group at the 2-position.
2-pentylquinoline: A derivative with a pentyl group at the 2-position.
Uniqueness
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its stereochemistry (2R) also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
246511-34-2 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H23N/c1-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)2/h6-8,10,14H,3-5,9,11-12H2,1-2H3/t14-/m1/s1 |
InChIキー |
KSQZVAWGIAAZHJ-CQSZACIVSA-N |
異性体SMILES |
CCCCC[C@@H]1CCC2=CC=CC=C2N1C |
正規SMILES |
CCCCCC1CCC2=CC=CC=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















